Cas no 252256-37-4 (L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-)

L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl- structure
252256-37-4 structure
Product Name:L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-
CAS-nummer:252256-37-4
MF:C51H82N14O18S
MW:1211.34479093552
CID:246499
PubChem ID:9898450
Update Time:2025-04-19

L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-
    • L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamy...
    • A4 PROTEIN PRECURSOR770 (667-676)
    • A4 Protein Precursor770 (667-676), APP770 (667-676)
    • A4ProteinPrecursor???(667-676)
    • AMYLOID Β
    • L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-methionyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginine
    • H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH
    • 252256-37-4
    • Amyloid beta/A4 Protein Precursor770(667-676)
    • Inchi: 1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1
    • InChI-sleutel: BLKDQJZDKNYVBO-MWHZAZASSA-N
    • LACHT: S(C)CC[C@@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CCC/N=C(\N)/N)=O)CC1C=CC=CC=1)=O)CCC(=O)O)=O)=O)CC(=O)O)=O)NC([C@H](CCCCN)NC([C@H](C(C)C)NC([C@H](CCC(=O)O)NC([C@H](CO)N)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 1210.56522300g/mol
  • Monoisotopische massa: 1210.56522300g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 19
  • Aantal waterstofbondacceptatoren: 32
  • Zware atoomtelling: 84
  • Aantal draaibare bindingen: 52
  • Complexiteit: 185
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 573Ų

Experimentele eigenschappen

  • Kleur/vorm: 固体
  • Dichtheid: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
  • Oplosbaarheid: 极易溶解 (1000 g/L) (25 ºC),
  • Oplosbaarheid: 未确定

L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl- Beveiligingsinformatie

  • WGK Duitsland:3
  • Veiligheidsinstructies: 22-24/25

L-Arginine, L-seryl-L-a-glutamyl-L-valyl-L-lysyl-L-methionyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl- Prijsmeer >>

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A2B Chem LLC
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